4,4-Bis(N,N-dibutyric acid)

Description

BenchChem offers high-quality 4,4-Bis(N,N-dibutyric acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(N,N-dibutyric acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

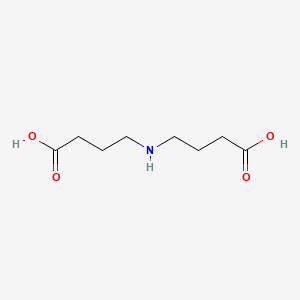

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(3-carboxypropylamino)butanoic acid |

InChI |

InChI=1S/C8H15NO4/c10-7(11)3-1-5-9-6-2-4-8(12)13/h9H,1-6H2,(H,10,11)(H,12,13) |

InChI Key |

HBUXNNBOWNIKNE-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)CNCCCC(=O)O |

Canonical SMILES |

C(CC(=O)O)CNCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid groups in FPBA undergo reversible esterification under acidic or basic conditions. In the synthesis of FPBA (Figure S1, ):

-

Esterification : Reaction of 2,5-dihydroxyterephthalaldehyde with ethyl 4-bromobutyrate in DMF/K₂CO₃ yields diethyl-4,4'-((2,5-diformyl-1,4-phenylene)bis(oxy))dibutyrate (65.7% yield).

-

Hydrolysis : Subsequent treatment with NaOH/HCl converts the ester to the free carboxylic acid (FPBA).

Key Conditions :

| Reaction Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | K₂CO₃, DMF | 75°C, 12 h | 65.7% |

| Hydrolysis | NaOH, HCl | 50°C, 12 h | - |

Amide Bond Formation

FPBA’s carboxylic acids react with primary amines via activation as N-hydroxysuccinimide (NHS) esters, enabling bioconjugation (Figure S5, ; ):

-

NHS Activation : FPBA reacts with NHS in the presence of carbodiimides (e.g., EDC) to form bis-NHS esters.

-

Amidation : NHS esters crosslink proteins or polymers at pH 7.2–8.5 (e.g., with lysine residues).

Mechanism :

-

NHS ester formation:

-

Nucleophilic attack by amine:

Applications :

-

Used in synthesizing 2D polymers (2DPs) via interfacial Scholl coupling .

-

Crosslinking disordered proteins (e.g., α-synuclein) for structural studies .

Crosslinking Reactions

FPBA derivatives function as cleavable crosslinkers in mass spectrometry (MS)-based structural biology:

-

MS-Cleavable Linkers : Analogous to DSBU (disuccinimidyl dibutyric urea), FPBA-based linkers dissociate under collision-induced dissociation (CID), enabling MS³ sequencing .

-

Phosphonate-Modified Derivatives : DSSI (disuccinimidyl disuccinic imide) incorporates phosphonate handles for affinity enrichment, enhancing crosslink identification in proteomics .

Comparison of Crosslinkers :

| Property | DSBU | DSSI |

|---|---|---|

| Cleavable Group | Urea | Imide |

| Enrichment Handle | None | Phosphonate |

| MS Compatibility | CID/HCD | CID/HCD |

| Applications | Protein complexes | Disordered proteins |

Mineralization and Coordination Chemistry

FPBA’s carboxylate anions facilitate biomineralization by coordinating Ca²⁺ ions, promoting hydroxyapatite (HAp) growth (Figure S8, ):

-

HAp Formation : FPBA-functionalized 2DPs accelerate HAp nucleation on SiO₂/Si substrates, achieving ~200 nm thickness after 7 days.

-

Mechanism : Carboxylate groups bind Ca²⁺, templating HAp’s crystal lattice.

SEM Data :

| Mineralization Time | HAp Thickness (nm) | Morphology |

|---|---|---|

| 1 day | 50 ± 10 | Amorphous |

| 7 days | 200 ± 30 | Crystalline |

Decarboxylation and Thermal Stability

Under pyrolysis (>200°C), FPBA undergoes decarboxylation, releasing CO₂ and forming aromatic byproducts. This reaction is critical in polymer degradation studies but requires further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.